molecular formula C6H4N6 B12637837 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine CAS No. 944721-60-2

1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine

Cat. No.: B12637837
CAS No.: 944721-60-2
M. Wt: 160.14 g/mol
InChI Key: BUADLGPETYIIIG-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine is a heterocyclic compound that features a fused ring system combining imidazole, tetrazole, and pyridine rings. This unique structure imparts the compound with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine typically involves cyclization reactions. One common method is the cyclization of pyridine N-oxides with sulfonyl or phosphoryl azides under heating conditions . Another approach involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF3·Et2O as a catalyst . These methods highlight the versatility of the compound’s synthesis, allowing for the formation of the fused ring system under various conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials and efficient catalysts. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.

Scientific Research Applications

1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine stands out due to its unique combination of imidazole, tetrazole, and pyridine rings, which imparts distinct properties and reactivity. This makes it a valuable compound for specialized applications that require specific chemical and physical characteristics.

Properties

CAS No.

944721-60-2

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

IUPAC Name

1,3,5,10,11,12-hexazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

InChI

InChI=1S/C6H4N6/c1-2-5-9-10-11-12(5)6-4(1)7-3-8-6/h1-3H,(H,7,8)

InChI Key

BUADLGPETYIIIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C3=C1NC=N3

Origin of Product

United States

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